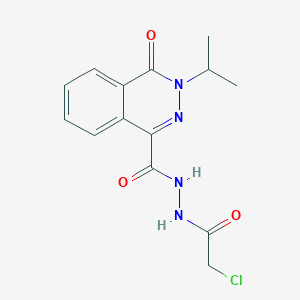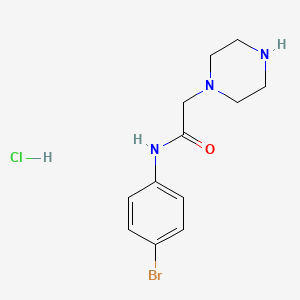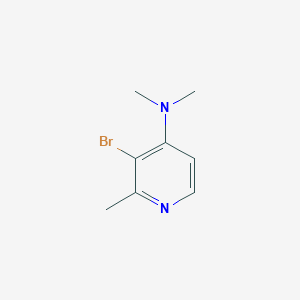
4-Pyridinamine, 3-bromo-N,N,2-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Pyridinamine, 3-bromo-N,N,2-trimethyl-” is a chemical compound that is utilized in various scientific research. It is also known as “3-Bromo-4-pyridinamine” with a molecular formula of C5H5BrN2 . The average mass of this compound is 173.011 Da .
Molecular Structure Analysis
The molecular structure of “4-Pyridinamine, 3-bromo-N,N,2-trimethyl-” consists of a pyridine ring with an amino group at the 4th position and a bromo group at the 3rd position . The exact 3D structure may be available in specialized chemical databases .Chemical Reactions Analysis
While specific chemical reactions involving “4-Pyridinamine, 3-bromo-N,N,2-trimethyl-” are not detailed in the retrieved data, pyridinium salts have been noted for their reactivity in a wide range of research topics .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Pyridinamine, 3-bromo-N,N,2-trimethyl-” include a molecular formula of C5H5BrN2 and an average mass of 173.011 Da . More specific properties such as melting point, boiling point, and solubility are not available in the retrieved data.Applications De Recherche Scientifique
Metal Complexes and Structural Diversity
Metal complexes involving pyridine derivatives exhibit a broad range of structural types, showcasing the versatility of these compounds in forming diverse molecular architectures. The twisted structure and axial chirality of such ligands, similar to 4-Pyridinamine, 3-bromo-N,N,2-trimethyl-, contribute to their ability to create structurally diverse complexes with potential applications in materials science and catalysis. Studies have explored over 30 structurally characterized complexes, including macrocycles, zigzags, and helices, highlighting the potential of these complexes in guest inclusion properties (Horikoshi & Mochida, 2006).
Importance in Medicinal and Pharmaceutical Industries
Pyridine cores, similar to 4-Pyridinamine, 3-bromo-N,N,2-trimethyl-, are crucial precursors in the medicinal and pharmaceutical industries. Their structural flexibility allows for a wide range of applications in drug synthesis, showcasing their importance in developing compounds with significant biological activities. Recent reviews have highlighted the synthetic pathways and the use of hybrid catalysts in developing pyridine-based scaffolds, underscoring their vital role in pharmaceutical research and development (Parmar, Vala, & Patel, 2023).
Pyridine Derivatives in Medicinal Applications
Pyridine and its derivatives, including 4-Pyridinamine, 3-bromo-N,N,2-trimethyl-, have been identified as important chemical compounds with wide-ranging applications in various fields, particularly in medicinal chemistry. Their diverse biological activities have led to the clinical use of numerous pyridine derivatives, highlighting their increasing importance for modern medicinal applications (Altaf et al., 2015).
Ionic Liquid-Modified Materials for Extraction and Separation
The unique properties of ionic liquids have been harnessed in modifying materials for solid-phase extraction and separation processes. Pyridine derivatives, akin to 4-Pyridinamine, 3-bromo-N,N,2-trimethyl-, are often used in the covalent modification of materials, enhancing the performance of solid-phase extraction, chromatography, and electrochromatography. This highlights their potential in analytical chemistry applications, particularly in environmental and biochemical analysis (Vidal, Riekkola, & Canals, 2012).
Chemosensing Applications
Pyridine derivatives play a crucial role in chemosensing applications due to their high affinity for various ions and neutral species. Their ability to function as highly effective chemosensors for the determination of different species in environmental, agricultural, and biological samples underscores the versatility and significance of these compounds in analytical chemistry (Abu-Taweel et al., 2022).
Propriétés
IUPAC Name |
3-bromo-N,N,2-trimethylpyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-6-8(9)7(11(2)3)4-5-10-6/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTOZPJZYIVMOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1Br)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N,N,2-trimethylpyridin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

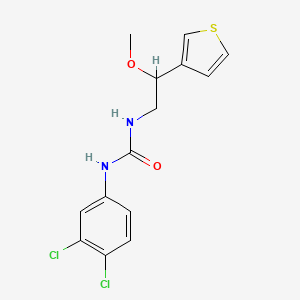
![1-(3-methyl-5-nitroimidazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2759992.png)
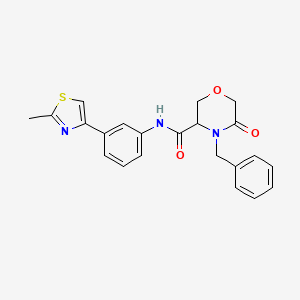
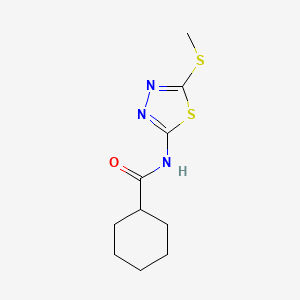
![5-[1-(4-Chlorophenyl)ethenyl]-2,3-dihydro-1-benzofuran](/img/structure/B2759996.png)
![tert-butyl N-[4-[2-(prop-2-enoylamino)ethyl]phenyl]carbamate](/img/structure/B2759998.png)
![3-chlorobicyclo[1.1.1]pentane-1-carboxylic Acid](/img/structure/B2760000.png)
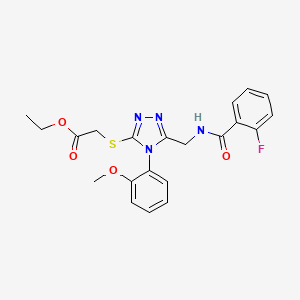
![4-[(1R)-1-Hydroxyethyl]-2-nitrophenol](/img/structure/B2760003.png)
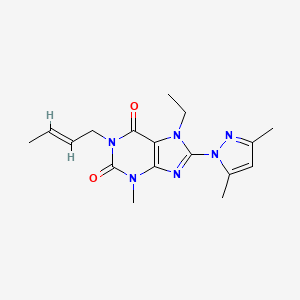
![N-cyclopentyl-2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide](/img/structure/B2760006.png)
![N-(2-chloro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2760008.png)
